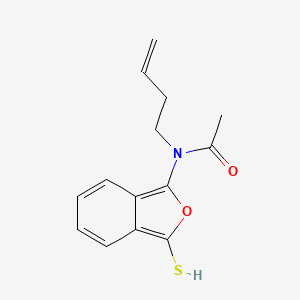![molecular formula C21H17NO B12572906 2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde CAS No. 590397-98-1](/img/structure/B12572906.png)
2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds that contain a benzene ring fused to a pyrrole ring This specific compound is characterized by the presence of a dimethylphenyl group at the 2-position and a carbaldehyde group at the 3-position of the benzo[g]indole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with a dimethylbenzene derivative in the presence of a Lewis acid catalyst.
Formylation: The final step involves the formylation of the indole at the 3-position, which can be achieved using a Vilsmeier-Haack reaction. This involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(3,4-Dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 2-(3,4-Dimethylphenyl)-1H-benzo[g]indole-3-carboxylic acid.
Reduction: 2-(3,4-Dimethylphenyl)-1H-benzo[g]indole-3-methanol.
Substitution: 3-Bromo-2-(3,4-dimethylphenyl)-1H-benzo[g]indole.
科学的研究の応用
2-(3,4-Dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways.
類似化合物との比較
Similar Compounds
Indole-3-carbaldehyde: A simpler analog with similar reactivity but lacking the dimethylphenyl group.
2-Phenyl-1H-benzo[g]indole-3-carbaldehyde: Similar structure but with a phenyl group instead of a dimethylphenyl group.
Uniqueness
2-(3,4-Dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde is unique due to the presence of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent or functional material compared to its simpler analogs.
特性
CAS番号 |
590397-98-1 |
|---|---|
分子式 |
C21H17NO |
分子量 |
299.4 g/mol |
IUPAC名 |
2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde |
InChI |
InChI=1S/C21H17NO/c1-13-7-8-16(11-14(13)2)20-19(12-23)18-10-9-15-5-3-4-6-17(15)21(18)22-20/h3-12,22H,1-2H3 |
InChIキー |
MRECAYVWDUUAGT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid--11-[(oxan-2-yl)oxy]undecan-2-ol (1/1)](/img/structure/B12572828.png)
![Acetamide,N-(5-methyl-1,3,4-thiadiazol-2-YL)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572832.png)
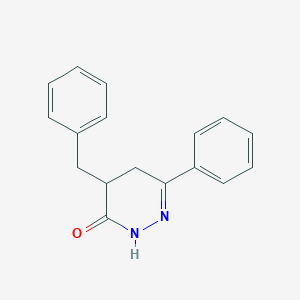
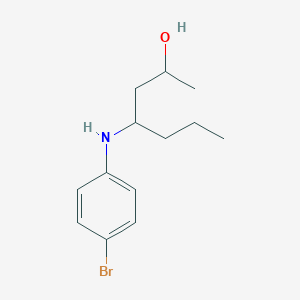
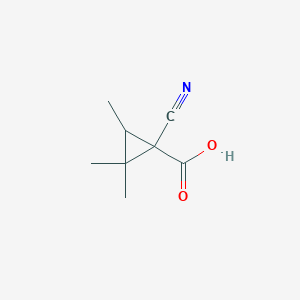
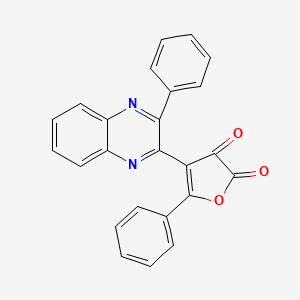


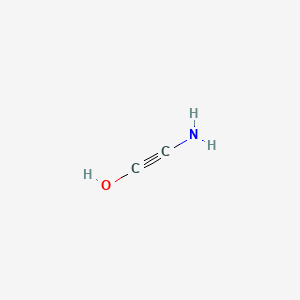
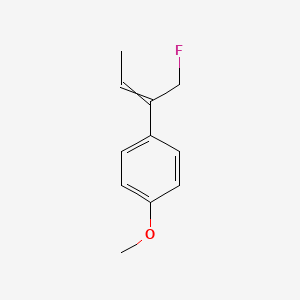
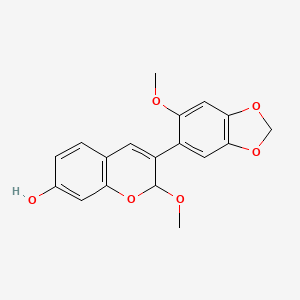
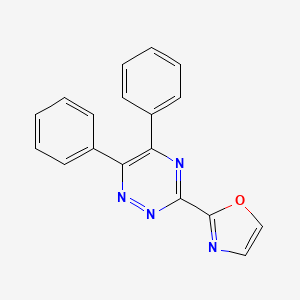
![1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene](/img/structure/B12572893.png)
